molecular formula C23H26ClN3O5S B11172373 1-(3-chloro-4-methylphenyl)-5-oxo-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}pyrrolidine-3-carboxamide

1-(3-chloro-4-methylphenyl)-5-oxo-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}pyrrolidine-3-carboxamide

Cat. No.: B11172373
M. Wt: 492.0 g/mol
InChI Key: VBNWNJZBFVCUCZ-UHFFFAOYSA-N
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Description

1-(3-chloro-4-methylphenyl)-5-oxo-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}pyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and industrial chemistry. This compound features a pyrrolidine ring, a sulfonamide group, and a tetrahydrofuran moiety, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chloro-4-methylphenyl)-5-oxo-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}pyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the sulfonamide group, and the attachment of the tetrahydrofuran moiety. A common synthetic route may involve the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative or a diketone.

    Introduction of the Sulfonamide Group: The sulfonamide group can be introduced through a reaction between a sulfonyl chloride and an amine, forming the sulfonamide linkage.

    Attachment of the Tetrahydrofuran Moiety: The tetrahydrofuran moiety can be attached through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the tetrahydrofuran group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Additionally, purification techniques such as recrystallization, chromatography, and distillation may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(3-chloro-4-methylphenyl)-5-oxo-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of new compounds with different functional groups.

Scientific Research Applications

1-(3-chloro-4-methylphenyl)-5-oxo-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}pyrrolidine-3-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Pharmaceuticals: It may be used as an active pharmaceutical ingredient (API) in the formulation of medications for various diseases.

    Biology: The compound can be used in biological studies to investigate its effects on cellular processes and pathways.

    Industry: It may have applications in the synthesis of other complex organic compounds, serving as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-methylphenyl)-5-oxo-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}pyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(3-chloro-4-methylphenyl)-5-oxo-N-phenylpyrrolidine-3-carboxamide: Lacks the sulfonamide and tetrahydrofuran moieties.

    1-(3-chloro-4-methylphenyl)-5-oxo-N-{4-[(methylsulfamoyl]phenyl}pyrrolidine-3-carboxamide: Contains a methylsulfamoyl group instead of the tetrahydrofuran moiety.

Uniqueness

1-(3-chloro-4-methylphenyl)-5-oxo-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}pyrrolidine-3-carboxamide is unique due to the presence of both the sulfonamide and tetrahydrofuran moieties, which contribute to its distinct chemical properties and potential biological activities. These structural features may enhance its binding affinity to specific molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H26ClN3O5S

Molecular Weight

492.0 g/mol

IUPAC Name

1-(3-chloro-4-methylphenyl)-5-oxo-N-[4-(oxolan-2-ylmethylsulfamoyl)phenyl]pyrrolidine-3-carboxamide

InChI

InChI=1S/C23H26ClN3O5S/c1-15-4-7-18(12-21(15)24)27-14-16(11-22(27)28)23(29)26-17-5-8-20(9-6-17)33(30,31)25-13-19-3-2-10-32-19/h4-9,12,16,19,25H,2-3,10-11,13-14H2,1H3,(H,26,29)

InChI Key

VBNWNJZBFVCUCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NCC4CCCO4)Cl

Origin of Product

United States

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